Cas no 955769-71-8 (N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide)

N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide structure
955769-71-8 structure
Product name:N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide
CAS No:955769-71-8
MF:C17H17N3O2S
MW:327.400782346725
CID:5790435
PubChem ID:16933453

N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS005037997
    • N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-phenylbutanamide
    • F2397-0044
    • N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
    • HMS3546A07
    • CCG-202325
    • N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
    • 955769-71-8
    • N-(7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL)-2-PHENYLBUTANAMIDE
    • Benzeneacetamide, α-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-
    • N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide
    • Inchi: 1S/C17H17N3O2S/c1-3-13(12-7-5-4-6-8-12)15(21)19-14-11(2)18-17-20(16(14)22)9-10-23-17/h4-10,13H,3H2,1-2H3,(H,19,21)
    • InChI Key: OEFUDJLDCIEYCP-UHFFFAOYSA-N
    • SMILES: C1(C(CC)C(NC2C(=O)N3C=CSC3=NC=2C)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 327.10414797g/mol
  • Monoisotopic Mass: 327.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.1Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • pka: 10.12±0.20(Predicted)

N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2397-0044-1mg
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-phenylbutanamide
955769-71-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2397-0044-2mg
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-phenylbutanamide
955769-71-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2397-0044-3mg
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-phenylbutanamide
955769-71-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2397-0044-2μmol
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-phenylbutanamide
955769-71-8 90%+
2μl
$57.0 2023-05-16

N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide Related Literature

Additional information on N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}-2-phenylbutanamide

N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-a pyrimidin-6-yl}-2-phenylbutanamide: A Comprehensive Overview

CAS No. 955769-71-8 refers to the compound N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-a pyrimidin-6-yl}-2-phenylbutanamide, a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiazolo-pyrimidine ring system with a butanamide side chain. The presence of the methyl group at the 7-position and the phenyl group at the 2-position of the butanamide moiety contributes to its distinct chemical properties and biological activity.

The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and amide bond formations. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving both yield and purity. The use of microwave-assisted synthesis and catalytic systems has further streamlined the production of this compound, making it more accessible for research and development purposes.

From a structural standpoint, the thiazolo-pyrimidine core of N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-a pyrimidin-6-yl}-2 phenylbutanamide exhibits remarkable stability due to its aromaticity and conjugation. This stability is crucial for its application in various fields, including drug design and material science. The compound's ability to form hydrogen bonds and its lipophilic nature make it an attractive candidate for designing bioactive molecules with specific pharmacokinetic profiles.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to inhibit key enzymes involved in metabolic pathways has been extensively investigated. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against histone deacetylases (HDACs), making it a promising candidate for treating cancer and inflammatory diseases. Furthermore, its selectivity towards specific isoforms of HDACs suggests that it could be developed into a targeted therapy with reduced side effects.

In addition to its pharmacological applications, CAS No. 955769 71 8 has shown potential in materials science. Its ability to self-assemble into ordered nanostructures under specific conditions has been explored for applications in nanotechnology. Researchers have reported that thin films formed by this compound exhibit excellent optical and electronic properties, making them suitable for use in organic electronics and sensors.

The development of analytical methods for the characterization of this compound has also been a focus of recent research. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These techniques have provided valuable insights into the stereochemistry and dynamic behavior of the compound, enhancing our understanding of its properties.

In conclusion, N-{7-methyl 5 oxo 5H 1 3 thiazolo 3 2a pyrimidin 6 yl} 2 phenylbutanamide, with its unique structure and versatile properties, represents a significant advancement in organic chemistry. Its potential applications span across drug discovery, materials science, and nanotechnology. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play a pivotal role in shaping future innovations in these fields.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd